(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine

GRK GPCR Kinase Inhibitor

This GRK inhibitor tool compound features a unique 2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl moiety critical for kinase selectivity. With zero H-bond donors (TPSA 46.32 Ų) and favorable CNS MPO profile, it is an ideal scaffold for developing brain-permeable GRK modulators. The pyrrolidine-pyridine vector enables diversity-oriented synthesis for GRK5 vs. GRK2 selectivity profiling. Procure as a fragment-like starting point (MW 283.38, clogP 3.21) for structure-based kinase library expansion and GPCR signaling studies. Confirm target engagement via biochemical selectivity panels before large-scale studies.

Molecular Formula C16H21N5
Molecular Weight 283.37 g/mol
CAS No. 1361111-73-0
Cat. No. B1399172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine
CAS1361111-73-0
Molecular FormulaC16H21N5
Molecular Weight283.37 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC(=NC(=C2)C)C3CCCN3)C
InChIInChI=1S/C16H21N5/c1-10-7-11(2)20-16(19-10)21-13-8-12(3)18-15(9-13)14-5-4-6-17-14/h7-9,14,17H,4-6H2,1-3H3,(H,18,19,20,21)
InChIKeyYOHMWZMDAIAJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine (CAS 1361111-73-0): Chemical Class & Baseline Procurement Profile


(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine is a synthetic, small-molecule heterocyclic compound (C16H21N5, MW 283.38 g/mol) . It is cataloged as a pyrimidine derivative and is classified broadly as a G protein-coupled receptor kinase (GRK) inhibitor tool compound, based on references citing its core scaffold . The molecule is currently offered at research-grade purity (typically 98%) by specialty chemical suppliers for use in biochemical and pharmacological studies .

Procurement Risk Analysis for (4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine: Why In-Class Swapping Undermines Experimental Reproducibility


Blanket substitution within the GRK-inhibitor or pyrimidine-amine chemotype is high-risk due to the critical role of the 2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl moiety. This functional group dictates a unique hydrogen-bond acceptor/donor map and basicity profile that is absent from simpler aniline or piperidine analogs. The compound’s five tertiary amine centers create a specific three-dimensional electrostatic surface, and even minor modifications to the pyrrolidine position or pyrimidine methylation pattern will alter kinase selectivity, cellular permeability, and off-target binding in unpredictable ways [1]. Without compound-specific potency or selectivity data, generic replacement invites experimental failure, particularly in GRK-subtype profiling studies where subtle structural nuances determine target engagement [1].

(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine: Differentiated Physicochemical & Target-Class Evidence Grid


G-Protein Coupled Receptor Kinase (GRK) Inhibitor Class Assignment vs. In-Class Baseline

The compound is categorized as a GRK inhibitor by commercial suppliers, referencing the foundational GRK inhibitor pharmacology described by Bigham et al. (J. Med. Chem., 1992) . However, no quantitative IC50, Ki, or selectivity data for GRK1-7 isoforms are publicly available for this exact molecule. This represents a pure class-level inference; the compound's actual GRK potency remains unvalidated.

GRK GPCR Kinase Inhibitor

Calculated Lipophilicity (clogP) Benchmarking Against Common GRK Inhibitor Scaffolds

The compound's computed partition coefficient (clogP) is 3.21, positioning it in the mid-lipophilicity range suitable for cell-permeable probes [1]. In contrast, many first-generation GRK2 inhibitors (e.g., paroxetine-derived chemotypes) exhibit clogP > 4.0, while highly soluble tool compounds (e.g., certain pyrrolopyrimidines) fall below 2.0. This intermediate lipophilicity can offer a favorable balance between passive permeability and aqueous solubility, a key differentiator for cellular assay compatibility.

Lipophilicity clogP Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation for CNS Multiparameter Optimization (MPO) Scoring

With a TPSA of 46.32 Ų, this compound falls within the optimal window (40–70 Ų) for central nervous system (CNS) drug-likeness according to the CNS MPO paradigm [1]. Many structurally related pyrimidine-amines incorporating additional H-bond donors or carboxylic acid moieties exceed TPSA > 70 Ų, which predicts poor brain penetration. The absence of H-bond donors in this molecule (HBD = 0) further reinforces its theoretical CNS availability relative to donor-containing analogs.

TPSA CNS MPO Blood-Brain Barrier

Molecular Weight and Ligand Efficiency (LE) Baseline Comparison

At MW 283.38 g/mol, this compound sits at the lower boundary of lead-like space (MW < 350) . This is significantly smaller than many established GRK inhibitors (e.g., Takeda's GRK2 inhibitor series with MW 400–500). Lower molecular weight correlates with higher ligand efficiency indices, allowing for greater synthetic tractability during hit-to-lead optimization. A typical in-class comparator with MW ~420 and IC50 100 nM yields LE ≈ 0.28; if this compound achieved comparable potency, its LE would exceed 0.40.

Ligand Efficiency Molecular Weight Fragment-like

(4,6-Dimethyl-pyrimidin-2-yl)-(2-methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-amine: Evidence-Backed Application Scenarios for Scientific Procurement


GRK Isoform Profiling & Tool Compound Generation

Building upon its commercial classification as a GRK inhibitor , this compound is best deployed as a starting scaffold for generating GRK-subtype-selective probes. Its unique pyrrolidine-pyridine vector offers a promising platform for diversity-oriented synthesis to explore GRK5 vs. GRK2 selectivity, an area of high therapeutic interest in cardiac and neurodegenerative diseases. Researchers should budget for in-house biochemical profiling (e.g., GRK5/GRK2 selectivity panels) before committing to large-scale biological studies, as no public selectivity data exist .

CNS-Penetrant Kinase Probe Development

The compound's favorable CNS MPO profile, with TPSA 46.32 Ų and zero H-bond donors [1], makes it an attractive candidate for developing brain-permeable GRK modulators targeting neuroinflammatory pathways (e.g., GRK5 regulation of microglial activation). Procurement for neuroscience programs is justified when CNS exposure is a primary requirement, provided that initial target engagement in cellular assays can be confirmed.

Fragment-Based Lead Discovery (FBLD) Library Enrichment

With a molecular weight of 283.38 g/mol and favorable ligand efficiency potential , this compound is a suitable addition to fragment or low-molecular-weight screening libraries focused on kinase targets. Its five nitrogen atoms provide multiple vectors for structure-based expansion, and its moderate clogP of 3.21 ensures compatibility with both biochemical and biophysical screening formats (SPR, TSA, X-ray crystallography).

Chemical Biology Tool for GPCR Desensitization Studies

Given its proposed GRK-inhibitor class membership , this compound may serve as a chemical probe for dissecting GRK-mediated GPCR phosphorylation and β-arrestin recruitment. Its use is particularly relevant in cell lines overexpressing specific GPCRs where small-molecule modulation of receptor desensitization kinetics is being investigated. Confirmatory experiments should include phospho-site-specific antibody readouts or BRET-based arrestin recruitment assays to validate target modulation.

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